

Toxicological Profile of BO-1236: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: BO-1236

Cat. No.: B1667345

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Introduction

BO-1236 is a novel, orally bioavailable small molecule inhibitor of the tyrosine kinase receptor, Epidermal Growth Factor Receptor (EGFR), with a particular potency against the T790M mutation, which is a common mechanism of resistance to first and second-generation EGFR inhibitors. This document provides a comprehensive overview of the preclinical toxicological profile of **BO-1236**, intended for researchers, scientists, and drug development professionals. The studies summarized herein were conducted in compliance with Good Laboratory Practice (GLP) regulations.

Acute Toxicity

Acute toxicity studies were conducted to determine the potential for adverse effects following a single high dose of **BO-1236**.

Data Presentation

Study Type	Species	Route of Administration	LD50 (mg/kg)	95% Confidence Interval (mg/kg)	Key Observations
Single Dose	Sprague-Dawley Rat	Oral (gavage)	1500	1350 - 1650	Decreased activity, piloerection, reversible weight loss at doses >1000 mg/kg.
Single Dose	Beagle Dog	Oral (capsule)	>1000	Not Applicable	Emesis at doses >500 mg/kg. No mortality observed at the highest dose tested.

Experimental Protocols

- Rat Acute Oral Toxicity:** A single dose of **BO-1236** was administered by oral gavage to fasted Sprague-Dawley rats. Animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dose. A full necropsy was performed on all animals at the end of the observation period. The LD50 was calculated using the moving average method.
- Dog Acute Oral Toxicity:** Single oral doses were administered via gelatin capsules to fasted beagle dogs. The study was conducted as a dose escalation design. Animals were monitored for clinical signs, mortality, and body weight changes for 14 days.

Repeat-Dose Toxicity

Repeat-dose toxicity studies were performed to characterize the toxicological effects of **BO-1236** after daily administration over a prolonged period.

Data Presentation

Study Duration	Species	Route	NOAEL (mg/kg/day)	Target Organs	Key Findings
28-Day	Sprague-Dawley Rat	Oral	50	Skin, Liver, GI Tract	Dose-dependent skin rashes, elevated liver enzymes (ALT, AST), and gastrointestinal inflammation.
28-Day	Beagle Dog	Oral	30	Skin, GI Tract, Eyes	Dose-dependent dermatitis, diarrhea, and reversible corneal opacities.
90-Day	Sprague-Dawley Rat	Oral	40	Skin, Liver, GI Tract	Similar to 28-day study, with increased severity of skin lesions.

Experimental Protocols

- 28-Day and 90-Day Oral Toxicity Studies: **BO-1236** was administered daily by oral gavage (rats) or capsules (dogs) for the specified duration. In-life observations included clinical signs, body weight, food consumption, ophthalmology, and electrocardiography (dogs only). At termination, blood and urine samples were collected for hematology, clinical chemistry, and urinalysis. A full necropsy and histopathological examination of a comprehensive list of tissues were performed. The No-Observed-Adverse-Effect Level (NOAEL) was determined

as the highest dose at which no significant treatment-related adverse findings were observed.

Genotoxicity

A battery of in vitro and in vivo assays was conducted to assess the genotoxic potential of **BO-1236**.

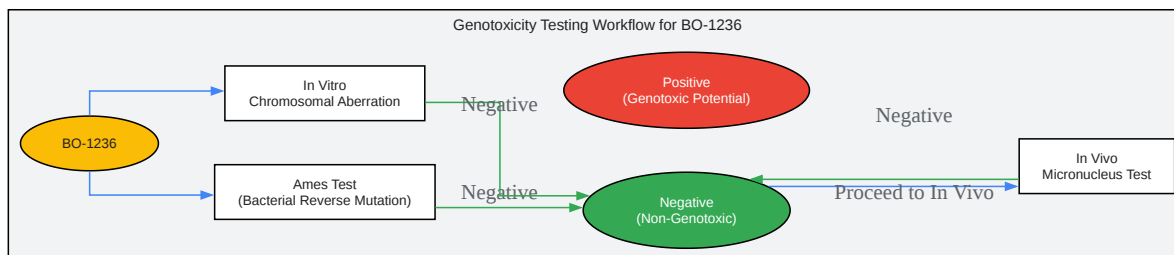
Data Presentation

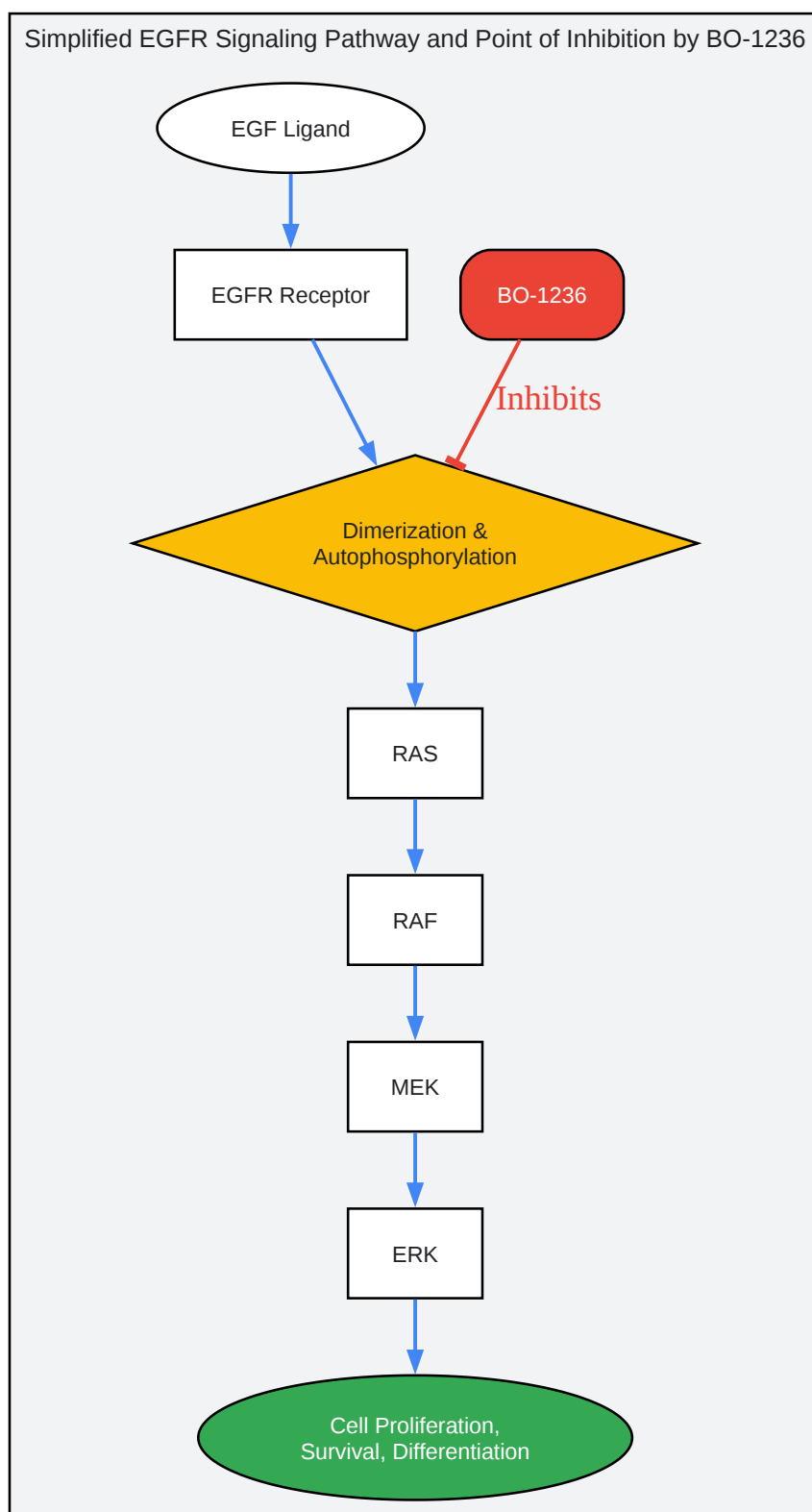
Assay	Test System	Metabolic Activation	Concentration/ Dose Range	Result
Ames Test	S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA)	With and Without S9	0.5 - 5000 μ g/plate	Negative
Chromosomal Aberration	Human Peripheral Blood Lymphocytes	With and Without S9	10 - 1000 μ g/mL	Negative
In Vivo Micronucleus	Rat Bone Marrow	N/A	250, 500, 1000 mg/kg	Negative

Experimental Protocols

- **Ames Test:** The bacterial reverse mutation assay was performed using Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA, with and without metabolic activation (S9 fraction).
- **Chromosomal Aberration Assay:** Human peripheral blood lymphocytes were exposed to **BO-1236** in vitro, with and without S9 metabolic activation. Cells were harvested at metaphase and analyzed for chromosomal aberrations.
- **In Vivo Micronucleus Test:** Rats were administered **BO-1236** by oral gavage. Bone marrow was collected at 24 and 48 hours post-dose, and polychromatic erythrocytes were analyzed

for the presence of micronuclei.





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